molecular formula C8H9Cl3INO B14374050 7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole CAS No. 89357-69-7

7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole

Cat. No.: B14374050
CAS No.: 89357-69-7
M. Wt: 368.4 g/mol
InChI Key: MCAFRYFPKNHEPF-UHFFFAOYSA-N
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Description

7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole is a heterocyclic organic compound It features an iodine atom and a trichloromethyl group attached to a hexahydro-1,3-benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole typically involves the iodination of a precursor compound. One common method involves the reaction of a suitable benzoxazole derivative with iodine and a trichloromethylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at a specific range to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trichloromethyl group and iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole is unique due to its specific combination of an iodine atom and a trichloromethyl group attached to a benzoxazole ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

89357-69-7

Molecular Formula

C8H9Cl3INO

Molecular Weight

368.4 g/mol

IUPAC Name

7-iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole

InChI

InChI=1S/C8H9Cl3INO/c9-8(10,11)7-13-5-3-1-2-4(12)6(5)14-7/h4-6H,1-3H2

InChI Key

MCAFRYFPKNHEPF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C1)I)OC(=N2)C(Cl)(Cl)Cl

Origin of Product

United States

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